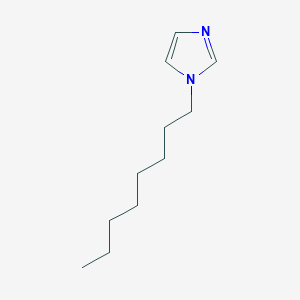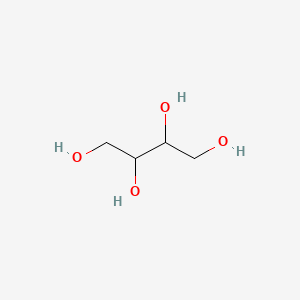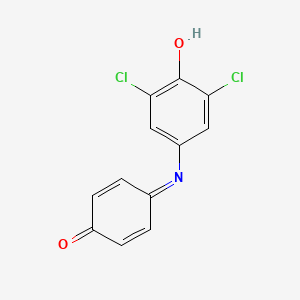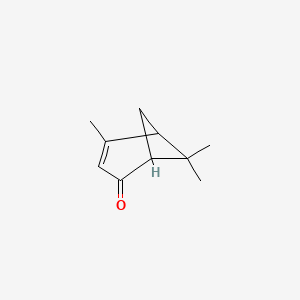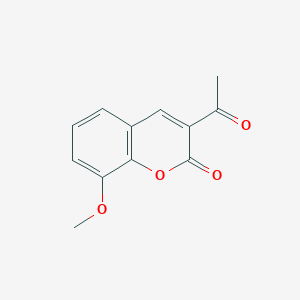
3-acetyl-8-methoxy-2H-chromen-2-one
Descripción general
Descripción
3-acetyl-8-methoxy-2H-chromen-2-one is a chemical compound . It is a derivative of coumarin, which is a type of green fluorescent dye used for luminescent materials, chemical sensors, and biomolecules after modification .
Synthesis Analysis
The synthesis of coumarin heterocycles, including 3-acetyl-8-methoxy-2H-chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecule of 3-acetyl-8-methoxy-2H-chromen-2-one can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .Chemical Reactions Analysis
The multicomponent reactions of 3-acetyl-8-methoxy-2H-chromen-2-one with aromatic aldehydes and malononitrile have been studied to generate potentially biologically active pyran and pyridine derivatives .Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-acetyl-8-methoxy-2H-chromen-2-one derivatives are significant in medicinal chemistry due to their bioactive properties. They exhibit a range of activities such as anti-HIV , anti-mutagenic , anticancer , and antitumor effects . These compounds are synthesized through classical methods like Pechmann or Knoevenagel reactions and modern methods like metathesis cyclization or alkynoates cyclization .
Pharmacology
In pharmacology, these derivatives are explored for their therapeutic potential. They have been evaluated for anti-inflammatory and analgesic properties, with some studies assessing their ulcerogenic effects at therapeutic doses . Additionally, certain derivatives have shown promising antitumor activity against liver carcinoma .
Environmental Science
The synthesis methods for these compounds are being developed with an emphasis on green chemistry. One-pot synthesis methods, which are more environmentally friendly, are being explored to reduce the use of hazardous substances and minimize waste .
Materials Science
In materials science, the crystal structure and supramolecular architecture of these compounds are of interest. Their ability to form molecular sheets and layers through hydrogen bonding and π-π interactions is significant for developing new materials with specific mechanical and optical properties .
Biology
The biological applications of 3-acetyl-8-methoxy-2H-chromen-2-one derivatives are vast. They are associated with various biological activities, including antiviral , antibacterial , antimicrobial , and antifungal properties. These activities make them valuable in the study of infectious diseases and the development of new treatments .
Chemistry
In synthetic organic chemistry, these derivatives are important heterocycles. Their synthesis and the study of their crystalline lattices contribute to the understanding of intermolecular interactions and the design of compounds with desired chemical properties .
Biomedical Research
These compounds are utilized in biomedical research due to their significant biological importance. They serve as key components in the development of new drugs and are used in various assays to study biological processes and disease mechanisms .
Industrial Applications
Coumarin derivatives, including 3-acetyl-8-methoxy-2H-chromen-2-one, find applications in industries as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Propiedades
IUPAC Name |
3-acetyl-8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)9-6-8-4-3-5-10(15-2)11(8)16-12(9)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLMMBZCXTXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280849 | |
| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-8-methoxy-2H-chromen-2-one | |
CAS RN |
5452-39-1 | |
| Record name | NSC18921 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-acetyl-8-methoxy-2H-chromen-2-one?
A1: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention key structural features. The compound is a derivative of 2H-chromen-2-one, also known as coumarin, with an acetyl group at the 3-position and a methoxy group at the 8-position.
Q2: What is known about the polymorphic forms of 3-acetyl-8-methoxy-2H-chromen-2-one?
A2: Research indicates that 3-acetyl-8-methoxy-2H-chromen-2-one exists in at least two polymorphic forms []. These forms differ in their crystal structures. One form exhibits a helical supramolecular architecture stabilized by hydrogen bonds, π–π interactions, and antiparallel C=O⋯C=O interactions []. Understanding polymorphism is crucial in pharmaceutical science as it can affect a compound's solubility, stability, and bioavailability.
Q3: How is 3-acetyl-8-methoxy-2H-chromen-2-one used in the synthesis of novel compounds?
A3: The compound serves as a versatile building block in organic synthesis. One study describes its use in synthesizing N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives []. This involved α-bromination of 3-acetyl-8-methoxy-2H-chromen-2-one followed by cyclization with thiourea and subsequent reaction with various acid chlorides. This highlights the compound's potential as a precursor for developing new pharmaceutical agents.
Q4: What biological activities have been investigated for derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one?
A4: Researchers have synthesized and evaluated novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives for their potential antimicrobial, antifungal, and antimalarial activities []. This suggests that modifying the 3-acetyl-8-methoxy-2H-chromen-2-one structure could lead to compounds with promising therapeutic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



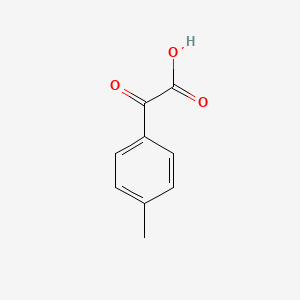


![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)
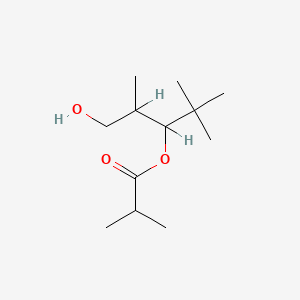
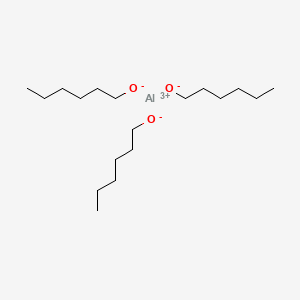
![Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B1210583.png)

